molecular formula C22H30N2O3 B8270171 Mmb-chmica CAS No. 1971007-94-9

Mmb-chmica

Cat. No. B8270171
CAS RN: 1971007-94-9
M. Wt: 370.5 g/mol
InChI Key: ROWZIXRLVUOMCJ-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MMB-CHMICA, also known as AMB-CHMICA, is a synthetic cannabinoid . It is an analytical reference material that is structurally categorized as a synthetic cannabinoid . The physiological and toxicological properties of this compound are not known .


Synthesis Analysis

The synthesis of MMB-CHMICA has been studied using modern mass spectrometry and nuclear magnetic resonance techniques . The structure of the compound was confirmed by one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy and conformational analysis .


Molecular Structure Analysis

The molecular formula of MMB-CHMICA is C22H30N2O3 . The formal name is N-[[1-(cyclohexylmethyl)-1H-indol-3-yl]carbonyl]-L-valine, methyl ester . The InChi Code is InChI=1S/C22H30N2O3/c1-15(2)20(22(26)27-3)23-21(25)18-14-24(13-16-9-5-4-6-10-16)19-12-8-7-11-17(18)19/h7-8,11-12,14-16,20H,4-6,9-10,13H2,1-3H3,(H,23,25)/t20-/m0/s1 .


Chemical Reactions Analysis

The chemical reactions of MMB-CHMICA have been studied using gas chromatography-mass spectrometry, liquid chromatography-quadrupole time-of-flight-MS, and liquid chromatography-tandem MS . The compound undergoes an O-demethyl reaction .


Physical And Chemical Properties Analysis

MMB-CHMICA is a neat solid . It has a molecular weight of 370.5 . The compound is stable for at least 2 years when stored at -20°C .

Future Directions

As a synthetic cannabinoid, MMB-CHMICA is a subject of ongoing research. Future directions may include further studies on its physiological and toxicological properties, as well as its potential uses in forensic applications .

properties

CAS RN

1971007-94-9

Product Name

Mmb-chmica

Molecular Formula

C22H30N2O3

Molecular Weight

370.5 g/mol

IUPAC Name

methyl (2S)-2-[[1-(cyclohexylmethyl)indole-3-carbonyl]amino]-3-methylbutanoate

InChI

InChI=1S/C22H30N2O3/c1-15(2)20(22(26)27-3)23-21(25)18-14-24(13-16-9-5-4-6-10-16)19-12-8-7-11-17(18)19/h7-8,11-12,14-16,20H,4-6,9-10,13H2,1-3H3,(H,23,25)/t20-/m0/s1

InChI Key

ROWZIXRLVUOMCJ-FQEVSTJZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3

Origin of Product

United States

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